Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate
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Overview
Description
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a chemical compound belonging to the class of triazolo[4,3-a]pyrazine derivatives
Mechanism of Action
Target of Action
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a novel compound that has been synthesized for its potential antibacterial activity . The primary targets of this compound are bacterial strains, including both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition or death . The compound’s structure, which includes a triazolo[4,3-a]pyrazine derivative, plays a crucial role in its antibacterial activity .
Biochemical Pathways
The compound’s interaction with bacterial cells affects various biochemical pathways within these cells, leading to their inhibition or death
Result of Action
The compound has shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the synthesized compounds exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .
Biochemical Analysis
Biochemical Properties
The triazole nucleus in Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Triazole compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Other benzyl carbamates: These compounds have a benzyl carbamate group and may be used in similar applications.
Uniqueness: Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate stands out due to its specific substitution pattern and the presence of the hydroxy group, which can influence its reactivity and biological activity.
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Biological Activity
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial research. This article will explore the biological activity of this compound by examining its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₅O₃ |
Molecular Weight | 299.28 g/mol |
CAS Number | 2034325-18-1 |
The compound contains a triazole ring fused to a pyrazine moiety, which is known to contribute to its biological activity. The presence of the hydroxyl group and carbamate functionality enhances its interaction with biological targets.
This compound exhibits antibacterial properties primarily through its interaction with bacterial cell membranes and intracellular targets. Research indicates that it demonstrates moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Biochemical Pathways
The compound's mechanism involves:
- Inhibition of Cell Wall Synthesis : It disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Metabolic Pathways : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.
Antibacterial Activity
In vitro studies have shown that this compound exhibits significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against various strains are reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Case Studies
- Study on Antimicrobial Efficacy : A recent study compared the efficacy of this compound with standard antibiotics. The results demonstrated that this compound had comparable or superior activity against resistant strains of bacteria when tested alongside conventional treatments like chloramphenicol .
- Preclinical Trials : In preclinical studies focusing on its therapeutic potential for infectious diseases, this compound showed promising results in reducing bacterial load in infected animal models. These findings suggest a potential pathway for developing new antibacterial therapies based on this compound .
Properties
IUPAC Name |
benzyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-12-18-17-11(19(12)7-6-15-13)8-16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBVQDUYNHVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.